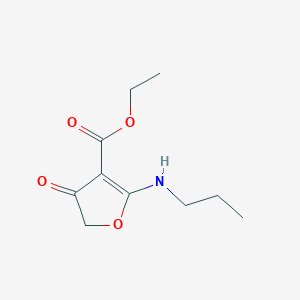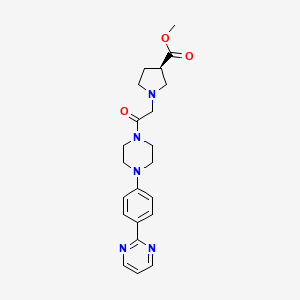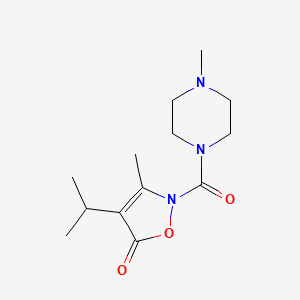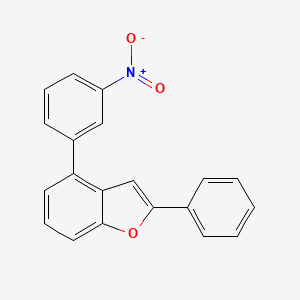![molecular formula C8H10N2 B15206864 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with an appropriate cyclizing agent under controlled temperature and pressure conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the bicyclic structure.
Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits various biological activities.
Uniqueness: 7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-4-9-5-7-2-3-10-8(6)7/h4-5,10H,2-3H2,1H3 |
InChI Key |
NPAQVFHJZDZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


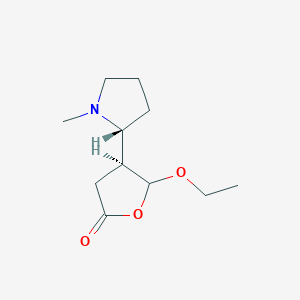
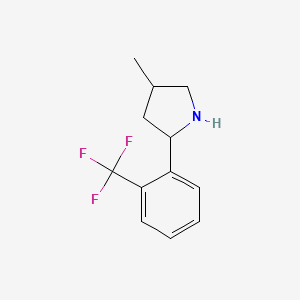
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
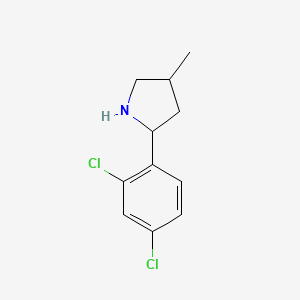
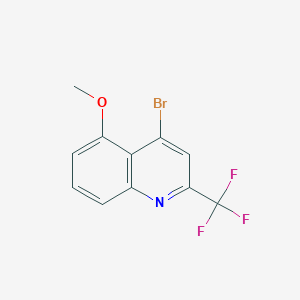
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
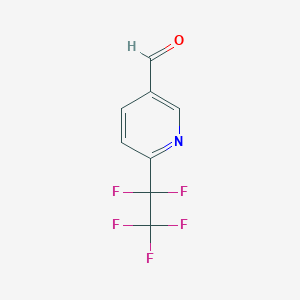
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
